Cas no 2137744-48-8 (2-Pyridinamine, 6-(3-chloro-2-fluorophenyl)-)

2-Pyridinamine, 6-(3-chloro-2-fluorophenyl)-, is a fluorinated and chlorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring a 3-chloro-2-fluorophenyl substitution at the 6-position of the pyridine ring, enhances its reactivity and binding affinity in molecular interactions. This compound serves as a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Its halogenated aromatic system contributes to improved metabolic stability and selectivity in target binding. The compound is typically utilized in controlled environments for specialized organic synthesis, offering researchers a versatile building block for drug discovery and material science applications.
2-Pyridinamine, 6-(3-chloro-2-fluorophenyl)- structure
2137744-48-8 structure
Product Name:2-Pyridinamine, 6-(3-chloro-2-fluorophenyl)-
CAS No:2137744-48-8
MF:C11H8ClFN2
MW:222.646024703979
CID:5277895
Update Time:2025-05-23

2-Pyridinamine, 6-(3-chloro-2-fluorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinamine, 6-(3-chloro-2-fluorophenyl)-
    • Inchi: 1S/C11H8ClFN2/c12-8-4-1-3-7(11(8)13)9-5-2-6-10(14)15-9/h1-6H,(H2,14,15)
    • InChI Key: XHNRWVSBROVSLM-UHFFFAOYSA-N
    • SMILES: C1(N)=NC(C2=CC=CC(Cl)=C2F)=CC=C1

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Additional information on 2-Pyridinamine, 6-(3-chloro-2-fluorophenyl)-

2-Pyridinamine, 6-(3-chloro-2-fluorophenyl)- (CAS No. 2137744-48-8)

The compound 2-Pyridinamine, 6-(3-chloro-2-fluorophenyl)- (CAS No. 2137744-48-8) is a highly specialized organic molecule with significant applications in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyridinamines, which are derivatives of pyridine with an amine group attached at the 2-position. The substitution pattern at the 6-position of the pyridine ring introduces a unique structure that enhances its reactivity and functional properties.

Recent studies have highlighted the potential of pyridinamines as building blocks for constructing advanced materials, particularly in the development of coordination polymers and metal-organic frameworks (MOFs). The presence of the 3-chloro-2-fluorophenyl group at the 6-position of the pyridine ring imparts electronic and steric effects that can be tailored for specific applications. For instance, researchers have demonstrated that this compound can serve as a versatile ligand in the synthesis of MOFs with high surface area and porosity, making them ideal candidates for gas storage and separation technologies.

In addition to its role in materials science, 2-Pyridinamine, 6-(3-chloro-2-fluorophenyl)- has shown promise in medicinal chemistry. The molecule's ability to coordinate with metal ions has led to its exploration as a potential drug delivery agent. Recent findings suggest that it can act as a chelating agent for transition metals, which is crucial for designing complexes with anti-cancer properties. The fluorine and chlorine substituents on the phenyl ring further enhance its bioavailability and stability, making it a valuable compound in drug design.

The synthesis of CAS No. 2137744-48-8 involves a multi-step process that typically begins with the preparation of pyridine derivatives. One common approach is the nucleophilic substitution reaction, where an amine group is introduced at the 2-position of pyridine. Subsequent functionalization at the 6-position involves aromatic substitution reactions to introduce the 3-chloro-2-fluorophenyl group. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize reaction conditions, ensuring high yields and purity.

From an analytical standpoint, this compound has been extensively characterized using modern spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy. These analyses confirm its molecular structure and provide insights into its electronic properties. Furthermore, computational studies using density functional theory (DFT) have been conducted to understand its electronic structure and reactivity patterns. These studies reveal that the compound exhibits strong π-conjugation due to the aromatic nature of both the pyridine and phenyl rings, which contributes to its stability and reactivity.

Looking ahead, CAS No. 2137744-48-8 holds great potential for further exploration in both academic research and industrial applications. Its unique combination of structural features makes it a valuable tool for advancing materials science and drug discovery efforts. As researchers continue to uncover new applications for this compound, it is expected to play a pivotal role in shaping future innovations across multiple disciplines.

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